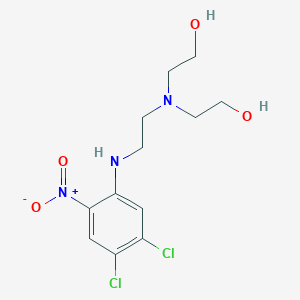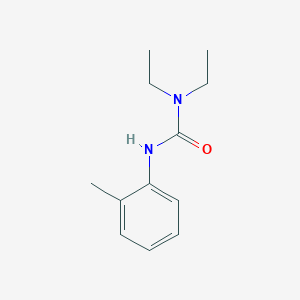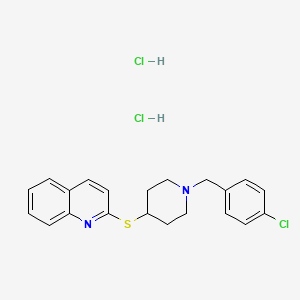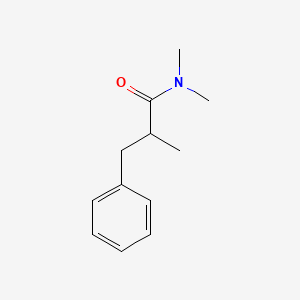
1,2-Diphenylpyrazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenylpyrazolidine is a heterocyclic organic compound characterized by a pyrazolidine ring substituted with two phenyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diphenylpyrazolidine can be synthesized via the direct heterocyclization of 1,2-diphenylhydrazine with 1-chloro-2,3-epoxypropane. The reaction typically involves the use of methanol as a solvent and acetic acid as a catalyst, carried out at temperatures between 45-50°C for approximately 32 hours . The reaction mixture is then purified using column chromatography with acetone:n-hexane as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route involving 1,2-diphenylhydrazine and 1-chloro-2,3-epoxypropane provides a feasible approach for large-scale production, given the availability of starting materials and the relatively straightforward reaction conditions.
Chemical Reactions Analysis
1,2-Diphenylpyrazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolidin-3,5-diones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions often involve the phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyrazolidin-3,5-diones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolidine derivatives.
Scientific Research Applications
1,2-Diphenylpyrazolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-diphenylpyrazolidine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, thereby exerting biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1,2-Diphenylpyrazolidine can be compared with other similar compounds such as:
1,2-Diphenylpyrazolidin-3,5-dione: This compound differs by having keto groups at the 3 and 5 positions, which significantly alters its chemical reactivity and applications.
1,2-Diphenylhydrazine: The precursor to this compound, which lacks the pyrazolidine ring structure.
Uniqueness: this compound is unique due to its stable pyrazolidine ring and the presence of two phenyl groups, which confer distinct chemical properties and potential for diverse applications .
Properties
CAS No. |
63378-86-9 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,2-diphenylpyrazolidine |
InChI |
InChI=1S/C15H16N2/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
IRMCWHUVXQCWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)






![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)

![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)

